An In-depth Technical Guide to 1,1-Diethylcyclohexane
An In-depth Technical Guide to 1,1-Diethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Diethylcyclohexane, including its chemical identifiers, physicochemical properties, spectroscopic data, and safety information. It is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Descriptors
1,1-Diethylcyclohexane is a saturated hydrocarbon belonging to the cycloalkane family. Its unique structural feature is a cyclohexane (B81311) ring substituted with two ethyl groups on the same carbon atom.
| Identifier | Value |
| IUPAC Name | 1,1-diethylcyclohexane[3] |
| Molecular Formula | C10H20[1][2] |
| Molecular Weight | 140.27 g/mol [1][3] |
| Canonical SMILES | CCC1(CCCCC1)CC[1] |
| InChI Key | GCYUJISWSVALJD-UHFFFAOYSA-N[1][3] |
| Synonyms | Cyclohexane, 1,1-diethyl-[1][2][3] |
Physicochemical Properties
The physical and chemical properties of 1,1-Diethylcyclohexane are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value |
| Boiling Point | 169.51°C at 760 mmHg[2] |
| Density | 0.779 g/cm³[2] |
| Flash Point | 45.316°C[2] |
| Refractive Index | 1.427[2] |
| Vapor Pressure | 2.037 mmHg at 25°C[2] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 1,1-Diethylcyclohexane. The following table summarizes the available spectroscopic information.
| Spectroscopy Type | Data Availability |
| 13C NMR | Spectra available in databases.[3] |
| GC-MS | GC-MS data is available.[3] |
| IR Spectra | Vapor phase IR spectra are available.[3] |
Safety and Handling
Proper handling and storage of 1,1-Diethylcyclohexane are critical to ensure laboratory safety. It is classified as an irritant.[1]
| Safety Aspect | Information |
| Hazard Codes | Xi (Irritant)[1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin)[1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves)[1] |
| Toxicity | LD50 (rabbit, skin): 2500 uL/kg, LCLo (rat, inhalation): 2000 ppm/4H, LD50 (rat, oral): 64 mL/kg.[1] |
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of a chemical compound like 1,1-Diethylcyclohexane.
Representative Experimental Protocol: Synthesis of 1,1-Diethylcyclohexane
Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of 1,1-Diethylcyclohexane.
Objective: To synthesize 1,1-Diethylcyclohexane via acid-catalyzed alkylation of cyclohexane with ethene.
Materials:
-
Cyclohexane
-
Ethene gas
-
A strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
-
Diethyl ether
-
Round-bottom flask
-
Gas dispersion tube
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser, place an excess of cyclohexane and the acid catalyst.
-
Alkylation: Bubble ethene gas through the stirred solution at a controlled rate. The reaction is typically carried out at a specific temperature, which may require heating or cooling.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to obtain pure 1,1-Diethylcyclohexane.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, GC-MS, and IR spectroscopy.
